

A Comparative Purity Analysis of Z-Asp(OtBu)-OH: NMR vs. Mass Spectrometry

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Compound of Interest

Compound Name: Z-Asp(OtBu)-OH

Cat. No.: B554421

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For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like **Z-Asp(OtBu)-OH** is paramount for the synthesis of high-quality peptides and pharmaceuticals. This guide provides a comprehensive comparison of two powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the purity assessment of **Z-Asp(OtBu)-OH**, a critical protected amino acid derivative. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and application of the most suitable technique for your quality control needs.

Data Presentation

The quantitative and qualitative data gathered from NMR and Mass Spectrometry analyses are summarized below. These tables offer a clear comparison of the insights each technique provides into the purity and identity of **Z-Asp(OtBu)-OH**.

Table 1: Quantitative Purity Analysis of Z-Asp(OtBu)-OH

Analytical Method	Parameter Measured	Result	Reference
Quantitative ¹ H NMR (qNMR)	Purity Assay (%)	≥98.0%	
LC-MS	Relative Peak Area (%)	>95%	
TLC	Assay	≥98.0%	

Table 2: ^1H NMR Spectral Data for **Z-Asp(OtBu)-OH** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35	m	5H	Aromatic protons (Z-group)
5.80	d	1H	NH
5.13	s	2H	CH_2 (Z-group)
4.58	m	1H	α -CH
2.95	dd	1H	β - CH_2
2.78	dd	1H	β - CH_2
1.44	s	9H	t-Butyl group

Table 3: Mass Spectrometry Data for **Z-Asp(OtBu)-OH**

Parameter	Value	Reference
Molecular Weight	323.34 g/mol	
Molecular Formula	$\text{C}_{16}\text{H}_{21}\text{NO}_6$	
Monoisotopic Mass	323.1369 u	
Major Predicted Fragment Ions (m/z)	268.1, 224.1, 108.1, 91.1, 57.1	

Experimental Protocols

Detailed methodologies for conducting NMR and Mass Spectrometry analyses of **Z-Asp(OtBu)-OH** are provided below. These protocols are based on established practices for similar compounds and can be adapted to specific laboratory instrumentation.

Quantitative ^1H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of **Z-Asp(OtBu)-OH**.

Materials:

- **Z-Asp(OtBu)-OH** sample
- High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- NMR tubes (5 mm)
- Analytical balance

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **Z-Asp(OtBu)-OH** and a similar, accurately weighed amount of the internal standard into a clean, dry vial.
- Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
- Transfer the solution to an NMR tube.
- NMR Data Acquisition:
 - Acquire a ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.
 - Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing and Analysis:
 - Process the spectrum with appropriate phasing and baseline correction.
 - Integrate a well-resolved signal from **Z-Asp(OtBu)-OH** (e.g., the t-butyl protons at ~1.44 ppm) and a signal from the internal standard.
 - Calculate the purity of **Z-Asp(OtBu)-OH** using the following formula:

$$\text{Purity (\%)} = (I_{\text{sample}} / N_{\text{sample}}) * (N_{\text{IS}} / I_{\text{IS}}) * (MW_{\text{sample}} / m_{\text{sample}}) * (m_{\text{IS}} / MW_{\text{IS}}) * \text{Purity}_{\text{IS}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- IS = Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify **Z-Asp(OtBu)-OH** and its impurities.

Materials:

- **Z-Asp(OtBu)-OH** sample
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Formic acid (FA)
- LC-MS vials

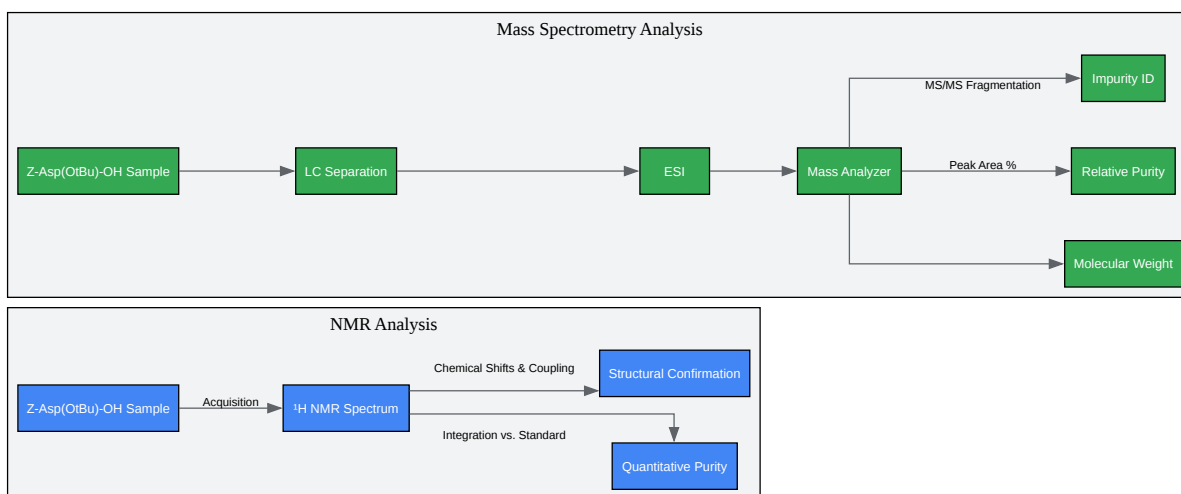
Procedure:

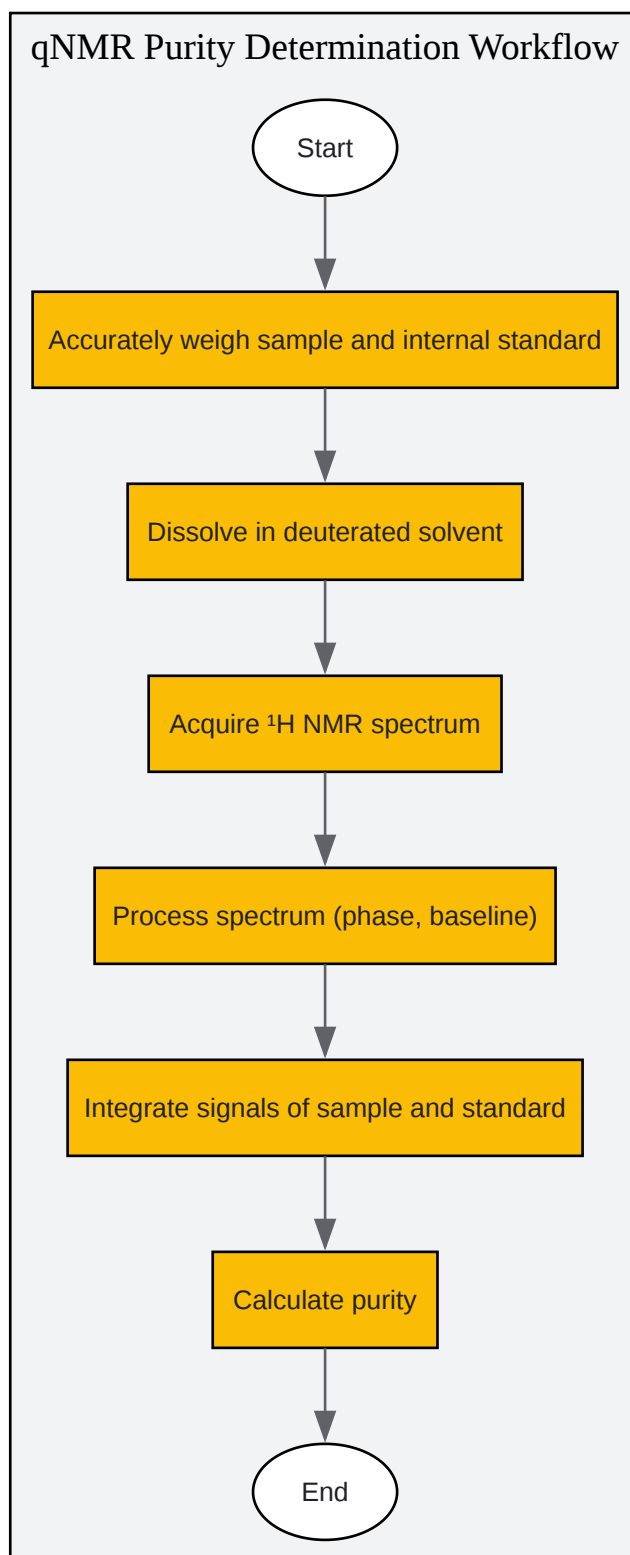
- Sample Preparation: Prepare a stock solution of **Z-Asp(OtBu)-OH** in ACN or a mixture of ACN and water at a concentration of 1 mg/mL.
- Perform serial dilutions to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

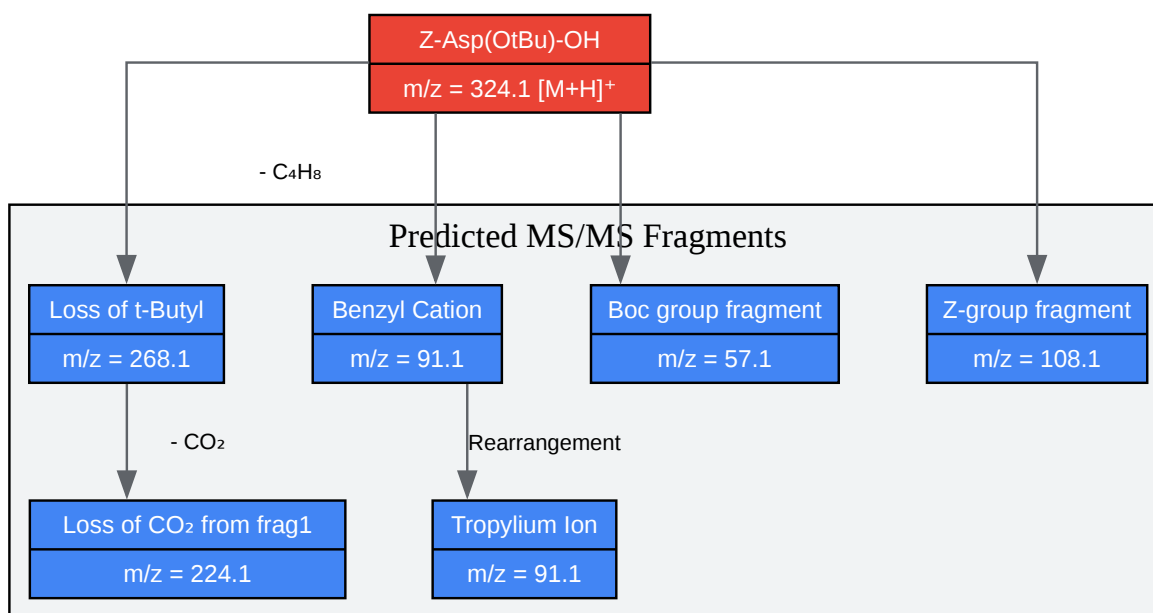
- LC Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).[1]
 - Mobile Phase A: 0.1% formic acid in water.[1]
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
 - Gradient: A typical gradient would be 5-95% B over 20-30 minutes.[1]
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 5-10 μ L.
- MS Conditions:
 - Ionization Source: Electrospray Ionization (ESI), positive mode.
 - Scan Range: m/z 100-500.
 - Fragmentation: For MS/MS analysis, select the $[M+H]^+$ ion of **Z-Asp(OtBu)-OH** (m/z 324.1) as the precursor ion and acquire product ion spectra.
- Data Analysis:
 - Identify the peak corresponding to **Z-Asp(OtBu)-OH** based on its retention time and mass-to-charge ratio.
 - Identify any impurity peaks and analyze their mass spectra to propose potential structures. Common impurities may include starting materials, by-products like aspartimide, or degradation products.
 - Calculate the relative purity by dividing the peak area of **Z-Asp(OtBu)-OH** by the total peak area of all detected components.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.







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References

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